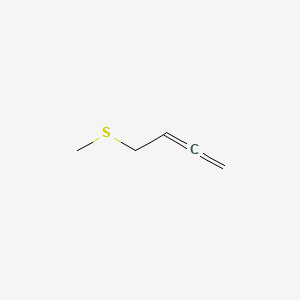

4-(Methylsulfanyl)buta-1,2-diene

Description

Properties

CAS No. |

10574-95-5 |

|---|---|

Molecular Formula |

C5H8S |

Molecular Weight |

100.18 g/mol |

InChI |

InChI=1S/C5H8S/c1-3-4-5-6-2/h4H,1,5H2,2H3 |

InChI Key |

QBPPSVLQNFEIKL-UHFFFAOYSA-N |

Canonical SMILES |

CSCC=C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

- 4-(Methylsulfonyl)buta-1,2-diene : Replacing –SCH₃ with –SO₂CH₃ (sulfonyl group) introduces strong electron-withdrawing effects. This reduces electron density at the allene system, decreasing nucleophilicity but enhancing electrophilic reactivity. Such compounds may exhibit lower thermal stability due to increased polarity.

Backbone Modifications: Allenes vs. Aromatic Systems

- 4-(Methylsulfonyl)benzene-1,2-diamine (CAS: 21731-57-7): This aromatic diamino-sulfonyl compound diverges significantly in structure and reactivity. The sulfonyl group on a benzene ring enhances resonance stabilization and acidity (e.g., NH₂ protons), unlike the allene’s conjugated system.

Non-Sulfur Analogues

- Buta-1,2-diene (unsubstituted) : Lacks substituents, making it highly reactive but thermally unstable. The absence of –SCH₃ eliminates sulfur’s electron donation, leading to faster decomposition.

- 4-Chlorobuta-1,2-diene : The electron-withdrawing Cl substituent polarizes the allene, increasing susceptibility to nucleophilic attack but reducing stability.

Table 1: Comparative Properties of Selected Allenes

| Compound | Substituent | Electronic Effect | Thermal Stability (°C) | Reactivity in [4+2] Cycloaddition |

|---|---|---|---|---|

| This compound | –SCH₃ | Electron-donating | ~120 (decomposes) | Moderate |

| 4-(Methylsulfonyl)buta-1,2-diene | –SO₂CH₃ | Electron-withdrawing | ~90 (decomposes) | High |

| Buta-1,2-diene | None | – | <50 (decomposes) | Very High |

| 4-Chlorobuta-1,2-diene | –Cl | Electron-withdrawing | ~70 (decomposes) | High |

Research Findings and Computational Insights

While direct experimental data on this compound is scarce, density-functional theory (DFT) methods, such as those described by Becke, could predict its electronic properties. For example:

- HOMO-LUMO Gap : The –SCH₃ group likely narrows the gap compared to sulfonyl analogues, enhancing charge-transfer reactivity.

- Dipole Moment : Expected to be lower than sulfonyl derivatives due to reduced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.